molecular formula C13H18N4O2 B8108072 N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Pyrazine-2-Carboxamide

N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Pyrazine-2-Carboxamide

Cat. No.: B8108072
M. Wt: 262.31 g/mol
InChI Key: DMZNCXKAIVUHGV-JBLDHEPKSA-N
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Description

N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Pyrazine-2-Carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazine ring with an octahydrofuro[3,4-C]pyridine moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Pyrazine-2-Carboxamide typically involves multiple steps:

    Formation of the Octahydrofuro[3,4-C]Pyridine Moiety: This step often starts with the cyclization of a suitable precursor under acidic or basic conditions to form the octahydrofuro[3,4-C]pyridine ring system.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with the intermediate formed in the first step.

    Final Coupling: The final step involves coupling the pyrazine derivative with the octahydrofuro[3,4-C]pyridine intermediate using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazine N-oxides, while reduction could produce dihydropyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Pyrazine-2-Carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused ring systems and their interactions with various reagents.

Biology

Biologically, this compound is of interest due to its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Pyrazine-2-Carboxamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Pyrazine-2-Carboxylate
  • **N-((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Pyridine-2-Carboxamide

Uniqueness

Compared to similar compounds, N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Pyrazine-2-Carboxamide stands out due to its specific combination of a pyrazine ring and an octahydrofuro[3,4-C]pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[(3S,3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridin-3-yl]methyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c18-13(11-6-15-3-4-16-11)17-7-12-10-5-14-2-1-9(10)8-19-12/h3-4,6,9-10,12,14H,1-2,5,7-8H2,(H,17,18)/t9-,10-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZNCXKAIVUHGV-JBLDHEPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1COC2CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1CO[C@@H]2CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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